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molecular formula C8HCl3FNO B044408 2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride CAS No. 117528-59-3

2,4-Dichloro-3-cyano-5-fluorobenzoyl chloride

Cat. No. B044408
M. Wt: 252.5 g/mol
InChI Key: BEQRAINSLWDPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706918B2

Procedure details

4100 ml of thionyl chloride and 41 ml of pyridine were introduced into a stirred apparatus fitted with metering device and gas outlet leading to a scrubber via a reflux condenser, and, at 20° C., 2050 g of 3-cyano-2,4-dichloro-5-fluorobenzoic acid (99.5% strength) were introduced at the rate of hydrogen chloride/sulphur dioxide evolution. At the end of the addition, the mixture was heated to reflux until the evolution of gas ceased. The mixture was then distilled. In the boiling range from 142 to 145° C./10 mbar, 2150 g (95.7% of theory) of 3-cyano-2,4-dichloro-5-fluorobenzoyl chloride were obtained (content according to GC: 98.0%).
Quantity
4100 mL
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
2050 g
Type
reactant
Reaction Step Two
Name
hydrogen chloride sulphur dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[C:5]([C:7]1[C:8]([Cl:18])=[C:9]([CH:13]=[C:14]([F:17])[C:15]=1[Cl:16])[C:10](O)=[O:11])#[N:6].[ClH:19].S(=O)=O>N1C=CC=CC=1>[C:5]([C:7]1[C:8]([Cl:18])=[C:9]([CH:13]=[C:14]([F:17])[C:15]=1[Cl:16])[C:10]([Cl:19])=[O:11])#[N:6] |f:2.3|

Inputs

Step One
Name
Quantity
4100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
41 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2050 g
Type
reactant
Smiles
C(#N)C=1C(=C(C(=O)O)C=C(C1Cl)F)Cl
Name
hydrogen chloride sulphur dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with metering device and gas outlet
CUSTOM
Type
CUSTOM
Details
leading to a scrubber via a reflux condenser
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the evolution of gas
DISTILLATION
Type
DISTILLATION
Details
The mixture was then distilled

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=C(C(=O)Cl)C=C(C1Cl)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2150 g
YIELD: PERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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